molecular formula C9H6N2O B1602830 Cinnoline-4-carbaldehyde CAS No. 90418-57-8

Cinnoline-4-carbaldehyde

Cat. No.: B1602830
CAS No.: 90418-57-8
M. Wt: 158.16 g/mol
InChI Key: CORTZCFBTFGJGU-UHFFFAOYSA-N
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Description

Cinnoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing bicyclic compounds that have significant pharmacological and chemical importance. The structure of this compound consists of a cinnoline ring system with an aldehyde functional group at the fourth position. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnoline-4-carbaldehyde can be synthesized through various methods. One common approach involves the diazotization of 2-aminobenzaldehyde followed by cyclization. The reaction typically requires acidic conditions and a diazotizing agent such as sodium nitrite. Another method involves the cyclization of 2-aminobenzyl alcohol derivatives under oxidative conditions.

Industrial Production Methods: In industrial settings, this compound is often produced using metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to form the cinnoline ring system. These methods are advantageous due to their high yield and scalability.

Chemical Reactions Analysis

Types of Reactions: Cinnoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form cinnoline-4-carboxylic acid.

    Reduction: The aldehyde group can be reduced to form cinnoline-4-methanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Cinnoline-4-carboxylic acid.

    Reduction: Cinnoline-4-methanol.

    Substitution: Various substituted cinnoline derivatives depending on the electrophile used.

Scientific Research Applications

Cinnoline-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Cinnoline derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Some cinnoline-based compounds are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: this compound is used in the development of dyes, pigments, and advanced materials.

Comparison with Similar Compounds

  • Quinoline
  • Isoquinoline
  • Phthalazine
  • Quinoxaline
  • Quinazoline

Cinnoline-4-carbaldehyde stands out due to its versatile reactivity and wide range of applications in various fields of research and industry.

Properties

IUPAC Name

cinnoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORTZCFBTFGJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595633
Record name Cinnoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90418-57-8
Record name Cinnoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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